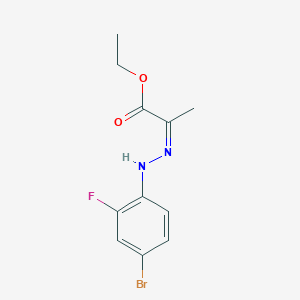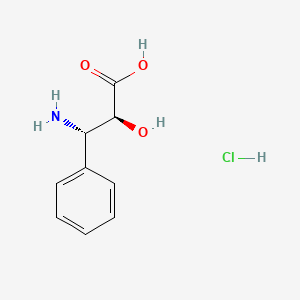
(alphaS,betaR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (alphaS,betaR)- is a stereoisomer of a chemical compound that has specific spatial arrangements of its atoms. This configuration is crucial in determining the compound’s chemical properties and biological activities. The (alphaS,betaR)- configuration indicates the specific orientation of substituents around the chiral centers in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- compounds often involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method is the asymmetric reduction of alpha-substituted-beta-carbonyl nitriles using specific metal catalysts and reducing agents. For example, the use of TiCl4/BH3 or LiBH4/CeCl3 can achieve high diastereoselectivity and enantioselectivity under controlled conditions .
Industrial Production Methods
Industrial production of (alphaS,betaR)- compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaS,betaR)- compounds can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group in an (alphaS,betaR)- compound can yield a ketone or aldehyde, while reduction of a carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(alphaS,betaR)- compounds have a wide range of applications in scientific research, including:
Chemistry: Used as chiral building blocks in the synthesis of complex molecules.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (alphaS,betaR)- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes. For example, (alphaS,betaR)-Bedaquiline, a specific (alphaS,betaR)- compound, targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its activity and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (alphaS,betaR)- include other stereoisomers with different spatial arrangements of atoms, such as (alphaR,betaS)-, (alphaR,betaR)-, and (alphaS,betaS)- configurations.
Uniqueness
The uniqueness of (alphaS,betaR)- compounds lies in their specific stereochemistry, which can significantly influence their chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to other stereoisomers, resulting in distinct pharmacological profiles and therapeutic potentials .
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
OTJZSGZNPDLQAJ-WSZWBAFRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
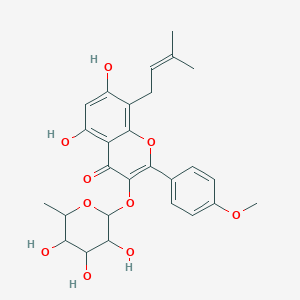
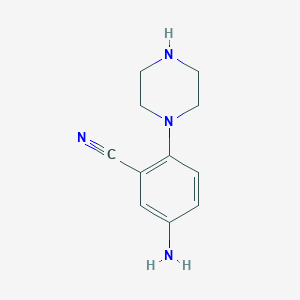
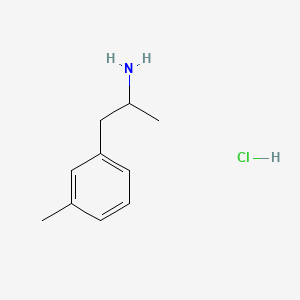
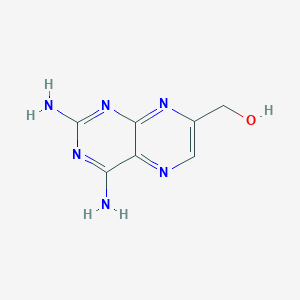
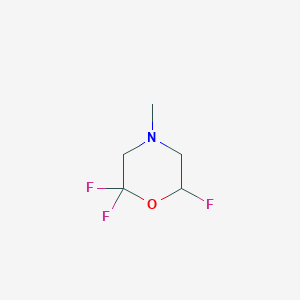
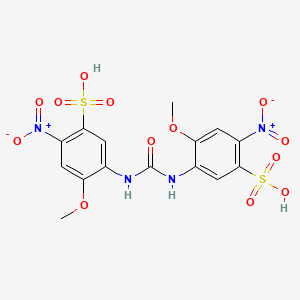
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

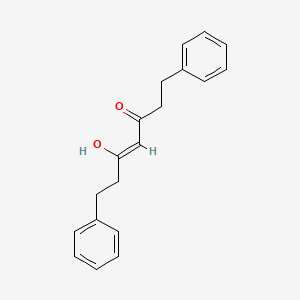
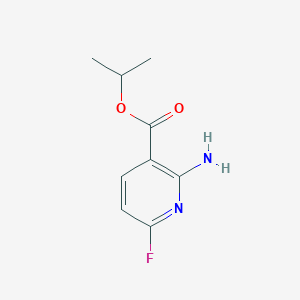

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
